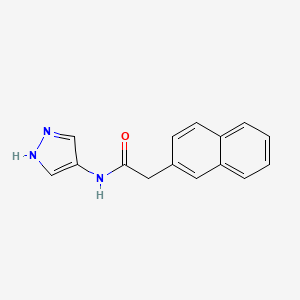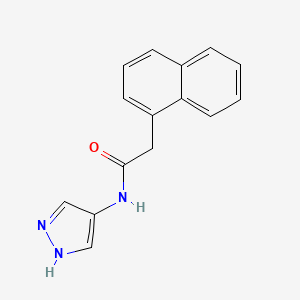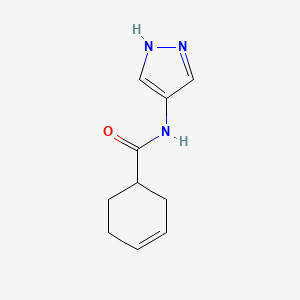
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of certain inflammatory markers in the blood, indicating its anti-inflammatory properties. It has also been shown to reduce pain perception in animal models, indicating its potential as an analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high yield of synthesis. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is its stability, which allows for long-term storage without degradation.
One of the limitations of using N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the study of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide. One area of interest is its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another potential direction is its use in combination with other compounds to enhance its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-cyclohexene-1-carboxylic acid with hydrazine hydrate, followed by the reaction with 4-chloropyrazole. Another method involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction with 4-chloropyrazole. Both of these methods result in the formation of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide with high yields.
Aplicaciones Científicas De Investigación
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various areas of scientific research. One of the major areas of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties and can reduce inflammation in various animal models. It has also been studied for its potential as an analgesic agent, with promising results in animal models.
Propiedades
IUPAC Name |
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(8-4-2-1-3-5-8)13-9-6-11-12-7-9/h1-2,6-8H,3-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQFRZYLEUVAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
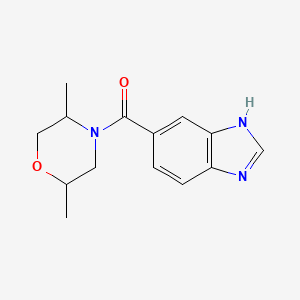
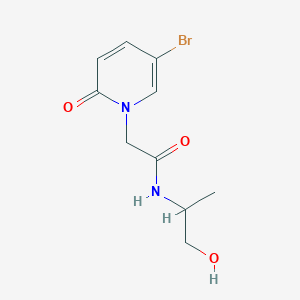
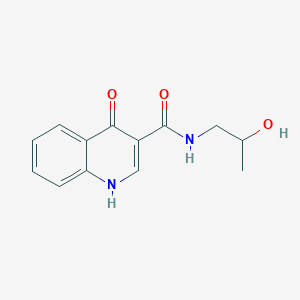



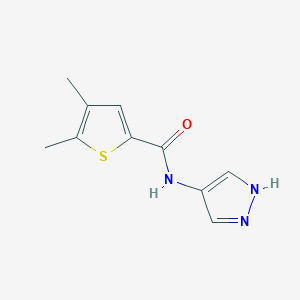
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
